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Compound of Interest

Compound Name:

N-

(cyclopropylmethyl)cyclohexanami

ne

CAS No.: 99175-40-3

Cat. No.: B1270933 Get Quote

Executive Summary & Chemical Context[1][2][3][4]
N-(cyclopropylmethyl)cyclohexanamine (

, MW 153.[1]27) is a critical secondary amine intermediate, frequently utilized in the synthesis
of N-methyl-D-aspartate (NMDA) receptor antagonists, sigma receptor ligands, and analgesic
pharmacophores.[1] Its structure combines a flexible cyclohexyl ring with a rigid, strained
cyclopropylmethyl moiety.

This guide provides a definitive spectroscopic atlas for researchers. Unlike simple aliphatic

amines, the cyclopropyl group introduces unique magnetic anisotropy and vibrational modes

that must be carefully distinguished from impurities during drug development workflows.
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Property Value

IUPAC Name N-(cyclopropylmethyl)cyclohexanamine

Molecular Formula

Molecular Weight 153.27 g/mol

Exact Mass 153.1517

Key Moiety
Secondary Amine (

), Cyclopropane Ring

Synthesis Context & Impurity Profile
To accurately interpret spectra, one must understand the synthesis origin. This compound is

typically generated via Reductive Amination [1].[1][2]

Route A: Cyclohexylamine + Cyclopropanecarbaldehyde + Reducing Agent (e.g.,

).[1]

Route B: Cyclohexanone + (Aminomethyl)cyclopropane + Reducing Agent.[1]

Spectroscopic Implications:

Residual Carbonyls: Look for signals at ~1715 cm⁻¹ (IR) or ~200 ppm (¹³C NMR) indicating

unreacted aldehyde/ketone.[1]

Over-alkylation:[1] Tertiary amine impurities (N,N-bis(cyclopropylmethyl)cyclohexanamine)

will lack the N-H stretch in IR and show integrated proton counts inconsistent with a

secondary amine.[1]

Mass Spectrometry (MS) Analysis[1][5][7][8]
The mass spectrum of secondary amines is dominated by

-cleavage.[1] For N-(cyclopropylmethyl)cyclohexanamine, the fragmentation pattern is
predictable and serves as a primary identification fingerprint.[1]
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Fragmentation Logic
The molecular ion (

, m/z 153) is typically weak due to the stability of the fragment ions. The ionization occurs at the
nitrogen lone pair, triggering cleavage of the C-C bonds adjacent (

) to the nitrogen.[3]

Dominant Pathways:

Loss of Cyclopropyl radical (

, 41 Da): Cleavage of the exocyclic bond.

Fragment:

m/z: 112 (Major Peak)[1]

Loss of Cyclohexyl radical (

, 83 Da):

Fragment:

(Resonance stabilized)

m/z: 70 (Often the Base Peak due to loss of larger alkyl group) [2]

MS Data Table (EI, 70 eV)
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m/z Intensity Assignment Mechanism

153 Weak (<10%) (Molecular Ion) Radical Cation

112 High -cleavage (loss of

cyclopropyl)

110 Medium $[M - C_3H_7]^+ $
Complex

rearrangement

70 Base (100%) -cleavage (loss of

cyclohexyl)

56 High
Ring fragmentation

(Cyclohexyl)

41 Medium Cyclopropyl cation

Infrared Spectroscopy (IR)[1][5][6][8][9][10]
The IR spectrum is characterized by the dichotomy between the strained cyclopropyl C-H

bonds and the relaxed cyclohexyl C-H bonds.

Key Absorption Bands
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Note

3310 - 3350 N-H Stretch (weak)

Single band confirms

amine.[1] Absence indicates

tertiary impurity.

3000 - 3080 C-H Stretch (Cyclopropyl)

Critical ID. Strained C-H bonds

absorb >3000 cm⁻¹, similar to

alkenes but without C=C

bands [3].[1]

2920 - 2850 C-H Stretch (Aliphatic)

Strong asymmetric/symmetric

stretches of Cyclohexyl

.

1450 - 1465 Scissoring
Overlap of cyclohexyl and

methylene linker.

1020 - 1040 Ring Breathing
Characteristic skeletal vibration

of the cyclopropane ring.[1]

Nuclear Magnetic Resonance (NMR)[1][5][8][9][11]
NMR is the gold standard for purity assessment. The data below assumes

solvent with TMS as internal standard (

ppm).

¹H NMR (400 MHz, )
The cyclopropyl protons provide the most distinct signals, appearing upfield (close to 0 ppm)

due to the ring current anisotropy shielding effects.[1]
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Shift (

, ppm)
Multiplicity Integral Assignment Interpretation

0.08 - 0.15 Multiplet (m) 2H
Cyclopropyl

(cis)

High Field

Diagnostic.

Unique to

cyclopropane.[1]

0.45 - 0.52 Multiplet (m) 2H
Cyclopropyl

(trans)

Distinctive

shielding pattern.

[1]

0.90 - 1.05 Multiplet (m) 1H Cyclopropyl CH

Methine proton

of the three-

membered ring.

[1]

1.05 - 1.30 Multiplet (m) ~5H Cyclohexyl Axial protons +

C4 protons.[1]

1.55 - 1.90 Multiplet (m) ~5H Cyclohexyl
Equatorial

protons + C4

protons.[1]

2.38 - 2.45 (Triplet of

triplets)
1H Cyclohexyl N-CH

Hz.[1] Alpha to

nitrogen.[1][4][3]

[5]

2.50
Doublet (

)
2H

Hz.[1] Connects

amine to

cyclopropyl.[1][2]

[4][6]

~1.5 (varies)
Broad (

)
1H N-H

Exchangeable

with

.

¹³C NMR (100 MHz, )
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Shift (

, ppm)
Carbon Type Assignment

3.5 - 4.0
Cyclopropyl ring carbons (Very

shielded).[1]

11.2 CH Cyclopropyl methine.[1]

25.1 Cyclohexyl C3/C5.[1]

26.3 Cyclohexyl C4.[1]

33.8 Cyclohexyl C2/C6.[1]

54.5 (Linker).[1]

56.8 CH
Cyclohexyl

(Alpha to N).[1]

Analyst Note: The chemical shift of the

linker (54.5 ppm) is a critical quality attribute. If this shifts significantly (>2 ppm),

suspect protonation (salt formation) or incorrect alkylation [4].[1]

Structural Elucidation Workflow
The following decision tree outlines the logical process for confirming the identity of N-
(cyclopropylmethyl)cyclohexanamine in a research setting.
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Crude Sample
(Reductive Amination)

Step 1: IR Screening
Check 3000-3080 cm⁻¹

Band Present?

Step 2: ¹H NMR (CDCl₃)
Check 0.0 - 0.6 ppm region

Yes (Cyclopropyl C-H)

Reject/Repurify
(Check Starting Materials)

No (Ring Opening?)

Upfield Signals
(4H total)?

Step 3: MS (EI)
Check m/z 70 & 112

Yes

No

Step 4: Purity Check
Integration Ratio

Cyclopropyl(4H) : Cyclohexyl-N(1H)

Ratio < 4:1

Valid Identity
Release for Assay

Ratio 4:1

Click to download full resolution via product page
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Figure 1: Step-by-step logic flow for spectroscopic validation of N-
(cyclopropylmethyl)cyclohexanamine.

Experimental Protocol: NMR Sample Preparation
To ensure the reproducibility of the shifts listed above, follow this specific protocol.

Solvent Selection: Use

(Chloroform-d) neutralized with basic alumina or silver foil if the amine is sensitive to acid
traces (which cause peak broadening of the N-H and alpha-protons).[1]

Concentration: Dissolve 10-15 mg of the amine oil in 0.6 mL of solvent. High concentrations

can cause H-bonding shifts.[1]

Shaking: Invert the tube 10 times to ensure homogeneity.

Acquisition:

Set relaxation delay (

) to

seconds to allow full relaxation of the rigid cyclopropyl protons.

Acquire 16 scans for ¹H; 256 scans for ¹³C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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